molecular formula C10H8FNOS B8646754 (4-Fluorophenyl)(thiazol-5-yl)methanol

(4-Fluorophenyl)(thiazol-5-yl)methanol

Cat. No.: B8646754
M. Wt: 209.24 g/mol
InChI Key: DHICDSKYULXALO-UHFFFAOYSA-N
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Description

(4-Fluorophenyl)(thiazol-5-yl)methanol is a useful research compound. Its molecular formula is C10H8FNOS and its molecular weight is 209.24 g/mol. The purity is usually 95%.
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Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for (4-Fluorophenyl)(thiazol-5-yl)methanol, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves a multi-step approach:

Thiazole Ring Formation : Condensation of 4-fluorophenylacetone with thiourea in the presence of iodine or bromine to form the thiazole core .

Methanol Group Introduction : Hydroxymethylation via nucleophilic addition using paraformaldehyde under acidic conditions (e.g., HCl/EtOH) .

Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane 3:7) or recrystallization (ethanol/water) to achieve >95% purity .
Optimization Tips :

  • Monitor reaction progress via TLC (Rf ~0.5 in ethyl acetate/hexane).
  • Use anhydrous solvents to minimize side reactions.

Q. How can spectroscopic techniques (NMR, IR, MS) be applied to confirm the structure of this compound?

Methodological Answer :

  • ¹H NMR :
    • Thiazole protons: δ 7.8–8.2 ppm (singlet for H-4).
    • Fluorophenyl protons: δ 7.2–7.6 ppm (doublets, J = 8.5 Hz).
    • Methanol -OH: δ 2.5–3.5 ppm (broad, exchangeable with D₂O) .
  • IR : Strong -OH stretch at ~3300 cm⁻¹ and C-F absorption at ~1220 cm⁻¹ .
  • Mass Spectrometry : Molecular ion peak at m/z 235 [M+H]⁺, with fragments at m/z 154 (thiazole ring) and m/z 95 (fluorophenyl group) .

Q. What purification strategies are effective for isolating this compound from byproducts?

Methodological Answer :

  • Liquid-Liquid Extraction : Use dichloromethane/water to separate polar impurities.
  • Chromatography :
    • Normal-phase silica gel with gradient elution (hexane → ethyl acetate).
    • Reverse-phase C18 columns (acetonitrile/water) for polar byproducts .
  • Crystallization : Ethanol at -20°C yields needle-like crystals (purity >98%) .

Advanced Research Questions

Q. How can computational methods (DFT, molecular docking) predict the reactivity and biological interactions of this compound?

Methodological Answer :

  • Density Functional Theory (DFT) :
    • Optimize geometry using B3LYP/6-31G(d) to calculate frontier molecular orbitals (HOMO-LUMO gap ~4.2 eV), indicating nucleophilic reactivity at the thiazole ring .
  • Molecular Docking :
    • Dock into enzyme active sites (e.g., CYP450) using AutoDock Vina. Analyze binding affinity (< -6.5 kcal/mol suggests strong interaction) .
  • MD Simulations : Simulate solvation in water (AMBER force field) to study stability over 50 ns .

Q. How do structural analogs of this compound differ in biological activity, and how can SAR studies resolve contradictions?

Methodological Answer :

Analog Structural Variation Biological Activity Key SAR Insight
2-(4-Fluorophenyl)thiazoleLacks methanol groupAntimicrobial (MIC: 12.5 µg/mL)Methanol group enhances solubility and target binding .
4-Methylthiazol-5-yl methanolMethyl vs. fluorophenylAnticancer (IC₅₀: 8 µM)Fluorophenyl improves lipophilicity and membrane permeability .

Contradiction Resolution :

  • Use isothermal titration calorimetry (ITC) to compare binding thermodynamics.
  • Perform in vitro assays (e.g., enzyme inhibition) under standardized conditions (pH 7.4, 37°C) .

Q. What experimental strategies can validate the role of stereochemistry in the compound’s biological efficacy?

Methodological Answer :

  • Chiral Synthesis : Use asymmetric catalysis (e.g., Jacobsen’s catalyst) to isolate enantiomers .
  • X-Ray Crystallography : Resolve crystal structure (space group P2₁/c) to confirm absolute configuration .
  • Biological Testing : Compare enantiomer activity in cell-based assays (e.g., IC₅₀ for (R)- vs. (S)-enantiomer) .

Q. Data Contradiction Analysis

Q. How can researchers address discrepancies in reported antimicrobial activity between this compound and its analogs?

Methodological Answer :

  • Standardize Assays : Use CLSI guidelines for MIC determination against S. aureus ATCC 25923.
  • Control Variables :
    • Solvent (DMSO <1% v/v).
    • Incubation time (24 h).
  • Mechanistic Studies :
    • Fluorescence microscopy to assess membrane disruption.
    • qPCR to quantify gene expression changes in bacterial stress pathways .

Properties

Molecular Formula

C10H8FNOS

Molecular Weight

209.24 g/mol

IUPAC Name

(4-fluorophenyl)-(1,3-thiazol-5-yl)methanol

InChI

InChI=1S/C10H8FNOS/c11-8-3-1-7(2-4-8)10(13)9-5-12-6-14-9/h1-6,10,13H

InChI Key

DHICDSKYULXALO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(C2=CN=CS2)O)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 2-(trimethylsilyl)thiazole (6.12 g, 38.9 mmol) in THF (80 mL) was cooled to −78° C. and treated with a dropwise addition of nBuLi (2.5 M in hexanes, 15.6 mL, 39.0 mmol). The reaction mixture was stirred at −78° C. for 1 h before 4-fluorobenzaldehyde (4.59 mL, 42.8 mmol) was added dropwise. The stirred suspension was allowed to warm gradually to room temperature over 16 h, then treated with 100 mL of saturated aqueous ammonium chloride and 100 mL of EtOAc. The organic layer was washed with water and brine, dried over Na2SO4, and concentrated. The residue was purified by flash chromatography, eluting with a gradient of 10-50% EtOAc/hexanes to afford the product as a white solid (4.09 g, 19.5 mmol, 50% yield). MS (M+H)+ 210.
Quantity
6.12 g
Type
reactant
Reaction Step One
Name
Quantity
80 mL
Type
solvent
Reaction Step One
Name
Quantity
15.6 mL
Type
reactant
Reaction Step Two
Quantity
4.59 mL
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
reactant
Reaction Step Four
Name
Quantity
100 mL
Type
solvent
Reaction Step Four
Yield
50%

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